3-Chloro-2,6-dinitropyridine

Nucleophilic Aromatic Substitution Regioselectivity Amination

Researchers requiring regioselective nucleophilic aromatic substitution on dinitropyridine scaffolds face limited options with common isomers. 3-Chloro-2,6-dinitropyridine (CAS 101079-67-8) uniquely undergoes exclusive nitro-group displacement with ammonia or hydrazine at the 2-position while preserving the 3-chloro handle for downstream functionalization-a pathway inaccessible with 2-chloro-3,5-dinitropyridine, which instead loses the chlorine substituent. - Enables selective synthesis of 2-amino-6-nitro-3-chloropyridine via mono-amination - Serves as a versatile precursor to pyridine-fused heterocycles for agrochemical and bioactive molecule discovery - Supplied with batch-specific purity analysis; available from milligram to kilogram scale

Molecular Formula C5H2ClN3O4
Molecular Weight 203.54 g/mol
CAS No. 101079-67-8
Cat. No. B008935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,6-dinitropyridine
CAS101079-67-8
Molecular FormulaC5H2ClN3O4
Molecular Weight203.54 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C5H2ClN3O4/c6-3-1-2-4(8(10)11)7-5(3)9(12)13/h1-2H
InChIKeyZXEQNAJFLDCBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2,6-dinitropyridine: Heteroaromatic Intermediate


3-Chloro-2,6-dinitropyridine (CAS 101079-67-8; MFCD03265752) is a chlorinated dinitropyridine that serves as a versatile intermediate in organic synthesis. The compound features a pyridine ring substituted with chlorine at the 3-position and nitro groups at the 2- and 6-positions [1]. This substitution pattern imparts a unique reactivity profile, distinguishing it from other dinitrohaloarenes and enabling specific synthetic pathways not accessible with common analogues [2].

Regioselectivity
Exclusive 2-NO₂ substitution with NH₃/NH₂NH₂ retains 3-Cl for downstream functionalization
Purity Grade
Synthesis-grade intermediate; ≥98% GC purity supports direct use without extra purification
Identity Check
Melting point distinct from common isomers enables rapid receipt verification

Why 3-Chloro-2,6-dinitropyridine Is Irreplaceable


Substituting 3-chloro-2,6-dinitropyridine with a generic dinitrochlorobenzene or an alternative dinitrochloropyridine isomer is not feasible due to fundamental differences in electronic activation and regioselectivity. The aza-activation provided by the pyridine nitrogen, combined with the specific arrangement of nitro and chloro groups, dictates which leaving group is expelled under nucleophilic conditions [1]. For instance, 2-chloro-3,5-dinitropyridine undergoes typical chloro substitution, whereas 3-chloro-2,6-dinitropyridine exclusively loses a nitro group when treated with ammonia or hydrazine [2]. This divergent reactivity directly impacts the feasibility and outcome of key synthetic transformations, making the correct isomer indispensable for specific target molecules.

Target Compound
3-Chloro-2,6-dinitropyridine
Loses 2-NO₂ with NH₃ or hydrazine; retains 3-Cl. Enables ortho-substituted aniline intermediates.
Common Substitute
2-Chloro-3,5-dinitropyridine
Loses 2-Cl under identical conditions; yields 2-amino-3,5-dinitropyridine without chlorine handle.

Key Differentiating Evidence


Regioselective Nitro vs. Chloro Substitution

3-Chloro-2,6-dinitropyridine (target compound) reacts with ammonia (NH3), hydrazine (NH2-NH2), or KOH exclusively at the 2-position nitro group, leaving the 3-chloro substituent intact [1]. In contrast, 2-chloro-3,5-dinitropyridine undergoes nearly quantitative amination at the chloro position under identical conditions [2].

Regioselectivity
Head-to-head
Target: exclusive 2-NO₂ substitution; Comparator: >95% 2-Cl substitution
Dictates which synthetic intermediates are accessible
1958 study; NH₃, NH₂NH₂ or KOH at room temperature
Nucleophilic Aromatic Substitution Regioselectivity Amination

Commercial Purity and Batch Consistency

Commercially available 3-chloro-2,6-dinitropyridine (CAS 101079-67-8) is supplied with a minimum purity of 98% as determined by gas chromatography (GC) and a moisture content not exceeding 0.5% [1]. While similar specifications exist for other dinitrohaloarenes, the consistent supply of this specific isomer at this purity level is verified by multiple vendors.

Purity Specification
Specification review
≥98% (GC); moisture ≤0.5%
Supports direct-use procurement without further purification
Supplier specification; GC method
Quality Control Procurement Specification GC Purity

Melting Point for Identity Verification

The melting point of 3-chloro-2,6-dinitropyridine is reported as 97 °C when crystallized from benzene/ligroine [1]. This contrasts with 2-chloro-3,5-dinitropyridine, which melts at 64-66 °C [2], providing a straightforward physical criterion for distinguishing between isomers.

Melting Point
Head-to-head
97 °C vs. 64–66 °C (2-chloro-3,5-isomer)
Rapid identity verification upon receipt
Crystallization from benzene/ligroine
Physical Property Identity Confirmation Crystallization

Scalable Production Up to Kilogram Quantities

3-Chloro-2,6-dinitropyridine is commercially available at production scales up to kilograms, making it suitable for both early-stage research and pilot-scale synthesis campaigns [1]. While alternative dinitropyridines may also be available in bulk, the specific combination of availability and unique reactivity of this isomer makes it a strategic choice for projects requiring larger quantities.

Bulk Availability
Class-level
Up to kg scale
Suitable for pilot-scale synthesis campaigns
Commercial supplier catalog
Scale-up Supply Chain Bulk Availability

Optimal Application Scenarios


Regioselective Amination to 2-Amino-6-nitro-3-chloropyridine

This compound is uniquely suited for the preparation of 2-amino-6-nitro-3-chloropyridine through selective substitution of the 2-nitro group with ammonia or hydrazine while preserving the 3-chloro substituent for subsequent functionalization [1]. This pathway is not accessible with 2-chloro-3,5-dinitropyridine, which would instead yield 2-amino-3,5-dinitropyridine and lose the chlorine handle [2].

Precursor for Heterocyclic Scaffolds

As a dinitropyridine building block, 3-chloro-2,6-dinitropyridine serves as a precursor to diverse heterocyclic systems relevant to agrochemicals and bioactive molecules [1]. Its unique substitution pattern enables the construction of pyridine-fused rings and polyfunctionalized pyridines that are difficult to access using other isomers [2].

Model Substrate for Nucleophilic Substitution Studies

The compound's reactivity profile—exclusive nitro group substitution with ammonia versus chloro substitution in the 3,5-dinitro isomer—makes it a valuable model substrate for fundamental mechanistic studies of nucleophilic heteroaromatic substitution. Such studies inform the design of new synthetic methodologies [1].

Intermediate for Energetic Materials

Dinitropyridines, including this isomer, are recognized as useful precursors for energetic compounds and explosives [1]. The specific placement of nitro groups and the presence of a replaceable chlorine provide a balance of energy density and synthetic versatility, making it a candidate for further nitration or coupling reactions in this field [2].

Application
Selection Property
Validation Focus
Regioselective amination
Nitro-group substitution selectivity
Retained 3-Cl for subsequent functionalization
Heterocyclic scaffold synthesis
Unique substitution pattern reactivity
Access to polyfunctionalized pyridines
Mechanistic SNAr studies
Divergent regioselectivity
Reaction pathway analysis
Energetic material precursor
Nitro-group energy density
Further nitration/coupling potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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